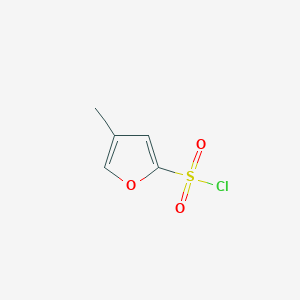

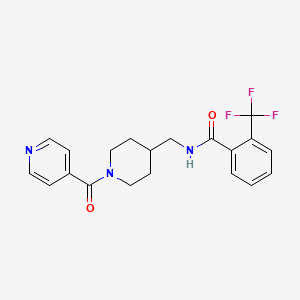

![molecular formula C12H12F4N2O2 B2667910 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL CAS No. 2126176-86-9](/img/structure/B2667910.png)

1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL” is a chemical compound with the CAS Number: 2126176-86-9 . Its IUPAC name is (3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone . The compound has a molecular weight of 292.23 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, have been studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 .Physical And Chemical Properties Analysis

“this compound” is a white solid at room temperature .科学的研究の応用

Synthesis and Derivatization

- García-Vázquez et al. (2021) developed a method to create analogs of 3-Fluoro- and trifluoromethylthio-piperidines, which can be chemoselectively derivatized with high diastereocontrol. This method has potential applications in discovery chemistry, offering a simple and efficient approach to synthesize fluorinated N-heterocycles (García-Vázquez et al., 2021).

Catalysis and Synthesis

- Simonneau et al. (2011) reported the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine using a combination of gold-catalyzed hydroamination and electrophilic trapping of an intermediate cyclic enamine. This process highlights the utility of fluorinated nitrogen heterocycles in organic synthesis (Simonneau et al., 2011).

Fluorination Techniques

- Alvernhe et al. (1985) explored the fluorination of 1-aza bicyclo [n.1.0] alkanes with liquid hydrogen fluoride or Olah's reagent, leading to the formation of 3-fluoro 1-aza heterocyclic compounds. This method provides a pathway to create 3-fluoro azetidines and piperidines, demonstrating the versatility of fluorination techniques in heterocyclic chemistry (Alvernhe et al., 1985).

Pharmaceutical and Material Applications

- Chen et al. (2010) described a novel synthesis strategy for poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, which are relevant in pharmaceutical and material sciences. This method utilizes C-F bond breaking of fluoroalkyl groups and produces high yields under metal-free conditions (Chen et al., 2010).

Modular Synthesis Techniques

- Song et al. (2016) introduced a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This process showcases the potential of fluorinated compounds in modular synthesis, using transition-metal catalyst-free conditions (Song et al., 2016).

Safety and Hazards

将来の方向性

The future directions for “1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL” and similar compounds are promising. Trifluoromethylpyridine derivatives are being increasingly used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

特性

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBINVYFFOPHLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

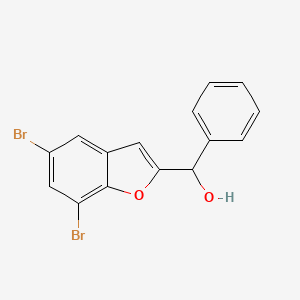

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)

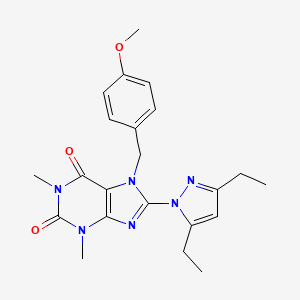

![1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2667833.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide](/img/structure/B2667836.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2667846.png)

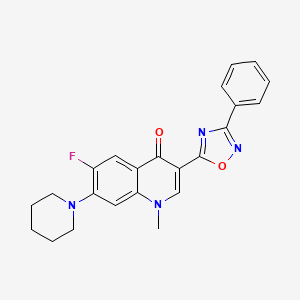

![2-(Benzotriazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2667849.png)